molecular formula C20H20ClN3O2 B12952465 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one

Cat. No.: B12952465
M. Wt: 369.8 g/mol
InChI Key: MENDAMXNLXJNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and employment of green chemistry principles, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C20H20ClN3O2/c1-22-13-15-12-17(5-6-18(15)20(22)26)23-7-9-24(10-8-23)19(25)14-3-2-4-16(21)11-14/h2-6,11-12H,7-10,13H2,1H3

InChI Key

MENDAMXNLXJNGK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.